molecular formula C13H12ClN3O2 B11784690 2-(3-Chlorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

2-(3-Chlorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No.: B11784690
M. Wt: 277.70 g/mol
InChI Key: JBSVNQXFLHJUSH-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen substitution reactions can occur, leading to the formation of derivatives with different halogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation reactions typically involve reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chlorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C13H12ClN3O2

Molecular Weight

277.70 g/mol

IUPAC Name

2-(3-chlorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

InChI

InChI=1S/C13H12ClN3O2/c1-7-11(13(18)19)12-15-10(6-17(12)16-7)8-3-2-4-9(14)5-8/h2-5,10,15H,6H2,1H3,(H,18,19)

InChI Key

JBSVNQXFLHJUSH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CC(NC2=C1C(=O)O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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